molecular formula C22H20O2 B14195114 {4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone CAS No. 919356-01-7

{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone

Cat. No.: B14195114
CAS No.: 919356-01-7
M. Wt: 316.4 g/mol
InChI Key: DLELOZOSNKCIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone is an organic compound with a complex structure that includes multiple phenyl groups and hydroxyl functionalities. This compound is part of the benzophenone family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone typically involves the reaction of 4-methylbenzophenone with appropriate reagents under controlled conditions. One common method involves the use of anhydrous aluminum chloride as a catalyst in a Friedel-Crafts acylation reaction. The reaction is carried out in a solvent such as nitrobenzene, and the mixture is refluxed with stirring for a specific period. After the reaction, the product is isolated by neutralizing the reaction mixture and extracting the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl rings, which confer distinct chemical and biological properties

Properties

CAS No.

919356-01-7

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

[4-[hydroxy-(4-methylphenyl)methyl]phenyl]-(4-methylphenyl)methanone

InChI

InChI=1S/C22H20O2/c1-15-3-7-17(8-4-15)21(23)19-11-13-20(14-12-19)22(24)18-9-5-16(2)6-10-18/h3-14,21,23H,1-2H3

InChI Key

DLELOZOSNKCIQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.